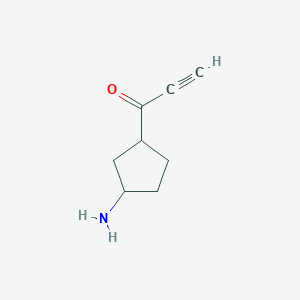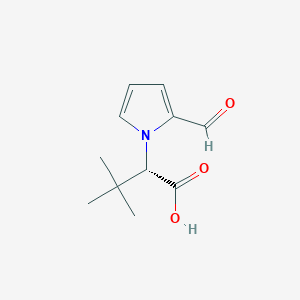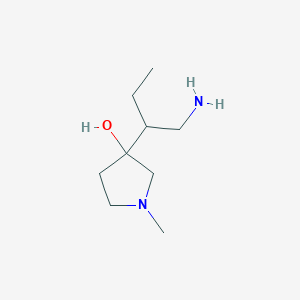
3-(1-Aminobutan-2-yl)-1-methylpyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminobutan-2-yl)-1-methylpyrrolidin-3-ol is a complex organic compound that features both amine and alcohol functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)-1-methylpyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through the reaction of a 1,4-diamine with a carbonyl compound under acidic conditions.
Introduction of the Aminobutan-2-yl Group: The next step involves the alkylation of the pyrrolidine ring with a suitable alkyl halide, such as 1-bromo-2-aminobutane, under basic conditions.
Hydroxylation: The final step is the introduction of the hydroxyl group at the 3-position of the pyrrolidine ring. This can be achieved through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
3-(1-Aminobutan-2-yl)-1-methylpyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group for subsequent substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(1-Aminobutan-2-yl)-1-methylpyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Its diverse reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of amine and alcohol functional groups on biological systems.
Industrial Applications: It can be used in the production of polymers and other materials with specific functional properties.
作用机制
The mechanism of action of 3-(1-Aminobutan-2-yl)-1-methylpyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding or act as a nucleophile in biochemical reactions.
相似化合物的比较
Similar Compounds
3-(1-Aminopropyl)-1-methylpyrrolidin-3-ol: Similar structure but with a shorter alkyl chain.
3-(1-Aminoethyl)-1-methylpyrrolidin-3-ol: Even shorter alkyl chain, leading to different reactivity and properties.
3-(1-Aminobutan-2-yl)-1-ethylpyrrolidin-3-ol: Variation in the alkyl group attached to the nitrogen atom.
Uniqueness
3-(1-Aminobutan-2-yl)-1-methylpyrrolidin-3-ol is unique due to the specific arrangement of its functional groups, which allows for a distinct set of chemical reactions and interactions. The combination of the aminobutan-2-yl group and the hydroxyl group on the pyrrolidine ring provides a versatile platform for further chemical modifications and applications.
属性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC 名称 |
3-(1-aminobutan-2-yl)-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H20N2O/c1-3-8(6-10)9(12)4-5-11(2)7-9/h8,12H,3-7,10H2,1-2H3 |
InChI 键 |
YSUJVQUZHFPGQO-UHFFFAOYSA-N |
规范 SMILES |
CCC(CN)C1(CCN(C1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



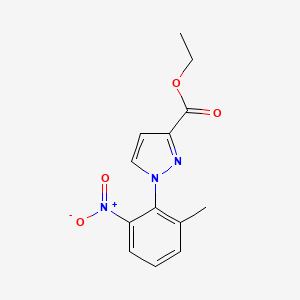
![[1-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B13225806.png)
![1-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13225809.png)
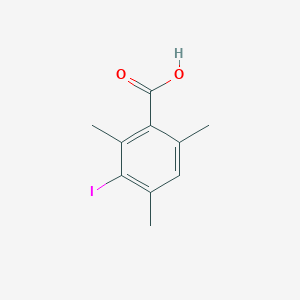
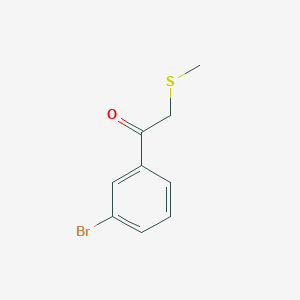
![Thieno[2,3-c]pyridine hydrochloride](/img/structure/B13225827.png)
![1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13225838.png)


![tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13225855.png)

